(S)-1-Cbz-amino-2-boc-amino-3-phenyl-propane
Description
Properties
IUPAC Name |
benzyl N-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-22(2,3)28-21(26)24-19(14-17-10-6-4-7-11-17)15-23-20(25)27-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,25)(H,24,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYKFUFGNYJIF-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Procedure:
- Step: React phenylalanine or its derivatives with benzyl chloroformate in the presence of a base like sodium carbonate or sodium bicarbonate in an aqueous or organic solvent (e.g., dichloromethane).
- Reaction Conditions: Usually conducted at 0°C to room temperature to control the exothermic reaction.
- Outcome: Formation of N-Cbz protected amino acids, which are stable under various reaction conditions.
- A typical yield for this protection step is approximately 69%, with purification via recrystallization in methanol.
Introduction of the Boc Group
The Boc group is added to the amino group using di-tert-butyl dicarbonate (Boc2O):
- Procedure: Dissolve the amino acid or intermediate in a suitable solvent like dioxane or THF, add N-methylmorpholine as a base, and then add Boc2O dropwise at low temperature.
- Reaction Conditions: Maintain below 25°C to prevent side reactions.
- Outcome: Formation of Boc-protected amino acids with high efficiency (up to 80%).
Note: The Boc group provides orthogonal protection, allowing selective deprotection later in the synthesis.
Formation of the Chiral Center via Asymmetric Synthesis or Resolution
The stereochemistry at the amino acid backbone is critical:
- Asymmetric Synthesis: Enantioselective methods involve chiral catalysts or auxiliaries, such as chiral ligands or chiral auxiliaries like (S)-2-methyl-3-phenylaziridine, which are coupled with protected amino acids.
- Chiral Resolution: Alternatively, racemic mixtures can be resolved via chiral chromatography or enzymatic resolution.
- Use of chiral aziridine intermediates, followed by hydrogenation over Pd/C under hydrogen pressure, yields enantiomerically pure (S)-configured amino acids with yields around 80%.
Hydrogenation and Deprotection
- Hydrogenation: The aziridine intermediates are hydrogenated in the presence of Pd/C catalyst under hydrogen atmosphere (around 40 psi) at temperatures between 20°C and 40°C.
- Deprotection: The Boc group can be selectively removed using acids like trifluoroacetic acid (TFA) or methanesulfonic acid, depending on the synthetic route.
- Hydrogenation steps typically last 3-6 hours, with reaction completion monitored via TLC or NMR.
Coupling to Form the Target Compound
- The protected amino acid intermediates are coupled via peptide bond formation techniques, often using carbodiimide coupling agents like EDC or DCC, in the presence of catalytic amounts of HOBt or HOAt.
- The final step involves deprotection of the remaining protecting groups to yield the target compound.
Summary of Key Steps with Data Table
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection of amino groups | Benzyl chloroformate, Na2CO3, 0°C to RT | 69 | Recrystallization in MeOH |
| Boc protection | Boc2O, N-methylmorpholine, dioxane, <25°C | 80 | Orthogonal protection |
| Aziridine formation | 2-methyl-3-phenylaziridine, coupling agents | 75-85 | Enantioselective |
| Hydrogenation | Pd/C, H2, 40 psi, 20-40°C | 80 | Stereoselective reduction |
| Deprotection | Acidic conditions (TFA or MSA) | Quantitative | Removal of protecting groups |
Research Findings and Innovations
- Chiral Auxiliary Approach: Use of chiral aziridines and asymmetric hydrogenation has proven effective for enantioselective synthesis of (S)-configured amino compounds.
- Protecting Group Strategy: Orthogonal protection facilitates selective deprotection and coupling, critical for complex peptide synthesis.
- Catalytic Hydrogenation: Employing palladium catalysts under controlled hydrogen pressure ensures high stereoselectivity and yield.
Chemical Reactions Analysis
Installation of Protecting Groups
The Cbz (carboxybenzyl) and Boc (tert-butyloxycarbonyl) groups are introduced to protect amines during peptide synthesis.
-
Key Insight : The Boc group is installed under mildly basic conditions, while Cbz requires a benzylating agent. Both reactions proceed with high enantiomeric purity when applied to β-amino acid derivatives .
Deprotection Reactions
Orthogonal deprotection enables selective removal of Cbz or Boc groups without affecting adjacent functionalities.
-
Critical Note : Boc removal via trifluoroacetic acid (TFA) is compatible with Cbz stability, enabling sequential deprotection .
Stereoselective Transformations
The (S)-configuration at the α-carbon directs reactivity in nucleophilic additions and reductions.
Example Reaction: Reduction of Ketone Intermediate
-
Substrate : (S)-3-Phenyl-3-(Boc-amino)propanal
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Reducing Agent : BH₃-THF at 0°C
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Product : (S)-Boc-3-Amino-3-phenylpropan-1-ol
Mechanistic Insight :
The stereochemical integrity is preserved via chelation-controlled reduction, where the Boc group directs hydride attack to the si-face .
Oxidation and Functionalization
The primary alcohol moiety undergoes oxidation to aldehydes for further elaboration.
| Reaction | Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alcohol → Aldehyde | Dess–Martin periodinane | DCM, 0°C → 25°C | (S)-3-Phenyl-3-Boc-aminopropanal | 89% |
Application : The aldehyde intermediate participates in asymmetric Mannich reactions for β²-amino acid synthesis .
Stability and Side Reactions
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (S)-1-Cbz-amino-2-boc-amino-3-phenyl-propane is its role as a building block in peptide synthesis. The Cbz and Boc groups serve as protective groups that facilitate the sequential addition of amino acids in solid-phase peptide synthesis (SPPS). The compound's chirality allows for the synthesis of enantiomerically pure peptides, which are crucial for biological activity.
Drug Development
The compound has potential applications in drug development, particularly in designing inhibitors for various biological targets. Its structure can be modified to enhance binding affinity and specificity for target proteins, making it a useful scaffold in medicinal chemistry.
Bioconjugation
This compound can be utilized in bioconjugation strategies, where it serves as a linker to attach therapeutic agents to biomolecules. This application is particularly relevant in the development of antibody-drug conjugates (ADCs), where selective targeting of cancer cells is achieved.
Chiral Catalysis
The compound's chiral nature makes it suitable for use as a chiral auxiliary or catalyst in asymmetric synthesis. It can facilitate reactions that produce enantiomerically enriched products, which are essential in pharmaceutical applications.
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using this compound as a building block significantly improved the yield and purity of synthesized peptides compared to traditional methods. The protective groups allowed for easier purification steps and minimized side reactions.
Case Study 2: Inhibitor Development
Research focused on modifying the structure of this compound to create potent inhibitors for specific enzymes involved in cancer progression. The derivatives showed promising results in vitro, with IC50 values indicating effective inhibition.
Mechanism of Action
The mechanism of action of (S)-1-Cbz-amino-2-boc-amino-3-phenyl-propane involves its interaction with specific molecular targets, such as enzymes or receptors. The protecting groups (Cbz and Boc) play a crucial role in modulating the compound’s reactivity and stability, allowing it to participate in selective biochemical pathways. The chiral center also contributes to the compound’s specificity in binding to target molecules.
Comparison with Similar Compounds
Key Differences :
- Structure : Lacks the Cbz-protected amine and phenyl group. Instead, it has a hydroxyl group at the first carbon and a single Boc-protected amine at the second carbon.
- Molecular Formula: C₈H₁₇NO₃ (vs. C₂₁H₂₅N₂O₄ for the target compound) .
- Applications : Primarily used as a building block in small-molecule synthesis rather than peptide chemistry. Its hydroxyl group enables esterification or etherification, expanding its utility in polymer chemistry .
- Stability : Requires refrigeration (5–6°C) to prevent Boc group degradation, whereas the target compound’s dual protection enhances stability under ambient conditions .
(S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
Key Differences :
- Structure : Features a fluorine substituent on the phenyl ring and lacks protecting groups; the amine is present as a hydrochloride salt.
- Molecular Formula : C₉H₁₂FN·HCl (molecular weight 153.2 for the free base) .
- Reactivity: The fluorine atom enhances electronegativity, influencing binding affinity in receptor-targeted drug design.
- Storage : Stable at room temperature as a salt, contrasting with the target compound’s sensitivity to light and moisture .
Table 1: Comparative Analysis of Key Properties
Q & A
Q. How can researchers optimize the synthesis of (S)-1-Cbz-amino-2-Boc-amino-3-phenyl-propane to maximize yield and purity?
Methodological Answer: The synthesis of this compound involves sequential protection of amino groups using Cbz (carbobenzyloxy) and Boc (tert-butoxycarbonyl) groups. Key steps include:
- Amino Group Protection : Start with (S)-1-amino-3-phenylpropane. First, protect the primary amine with Cbz-Cl (benzyl chloroformate) under basic conditions (e.g., NaHCO₃ in THF/water) .
- Secondary Amine Protection : Introduce the Boc group (di-tert-butyl dicarbonate) using DMAP as a catalyst in anhydrous DCM .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Critical Parameters :
Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- Stereochemical Confirmation :
- Purity Assessment :
Q. How do researchers evaluate the stability of the Cbz and Boc protecting groups under varying conditions?
Methodological Answer:
- Acid Sensitivity : Boc groups are labile in TFA (trifluoroacetic acid). Test stability by dissolving the compound in 20% TFA/DCM and monitoring deprotection via HPLC over 1–2 hours .
- Hydrogenolysis for Cbz Removal : Expose the compound to H₂/Pd-C in methanol. Complete deprotection typically occurs within 4–6 hours .
- Long-Term Storage : Store at –20°C under argon to prevent hydrolysis of the Boc group. Purity degradation <2% after 6 months is acceptable for most applications .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in peptide coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Model the nucleophilicity of the deprotected amine using Gaussian 16. Calculate Fukui indices to identify reactive sites .
- Molecular Dynamics (MD) : Simulate interactions with coupling agents (e.g., HATU or EDC) in explicit solvent (e.g., DMF) to optimize reaction kinetics .
- Validation : Correlate computational results with experimental coupling efficiency (e.g., via LC-MS monitoring of dipeptide formation) .
Q. How can researchers resolve contradictions in spectroscopic data when this compound is used in complex reaction mixtures?
Methodological Answer:
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals in crowded spectra by correlating ¹H-¹³C couplings, especially for phenylpropanamide derivatives .
- DOSY (Diffusion-Ordered Spectroscopy) : Differentiate the target compound from byproducts based on diffusion coefficients in DMSO .
- Hyphenated Techniques : Use LC-NMR or LC-MS to isolate and characterize degradation products in situ .
Q. What role does this compound play in designing protease-resistant peptide analogs for drug discovery?
Methodological Answer:
- Backbone Modification : Incorporate the compound into peptide sequences to introduce steric hindrance, reducing susceptibility to chymotrypsin or trypsin .
- In Vitro Assays : Test stability in simulated gastric fluid (pH 1.2) and human plasma. Compare half-life (t₁/₂) to unmodified peptides .
- X-ray Crystallography : Resolve co-crystal structures with target proteases (e.g., HIV-1 protease) to validate binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
